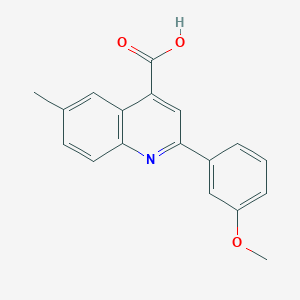

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-6-7-16-14(8-11)15(18(20)21)10-17(19-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWABPDZOOUCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357062 | |

| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438213-44-6 | |

| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multicomponent Reaction Using Fe3O4@SiO2@(CH2)3–Urea–Thiazole Sulfonic Acid Chloride Catalyst

A recent innovative method employs a magnetic nanoparticle-supported urea-thiazole sulfonic acid chloride catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids, including the target compound with a 3-methoxyphenyl substituent.

- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride (10 mg)

- Reaction Conditions: Solvent-free, stirred vigorously at 80 °C

- Monitoring: Thin-layer chromatography with n-hexane/ethyl acetate (4:6)

- Work-up: Hot ethanol dissolves unreacted materials; catalyst separated magnetically

- Purification: Recrystallization from ethanol

- Yields: High yields reported with short reaction times

- The catalyst can be recovered easily using a magnet and reused multiple times without significant loss of activity, enhancing sustainability and cost-effectiveness.

| Parameter | Details |

|---|---|

| Catalyst | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride |

| Temperature | 80 °C |

| Solvent | Solvent-free |

| Reaction Time | Variable, typically short (minutes) |

| Yield | High (exact % depends on substrate) |

| Catalyst Recovery | Magnetic separation, reusable |

This method is notable for its green chemistry credentials and operational simplicity.

Pfitzinger Condensation and Suzuki Coupling-Based Routes

The classic Pfitzinger condensation remains a foundational method for synthesizing quinoline-4-carboxylic acid derivatives, including analogues of 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid.

- Pfitzinger Condensation: Reaction of isatins with α-methylidene carbonyl compounds to form the quinoline core.

- Limitations: Harsh reaction conditions, limited substituent tolerance.

- Modified Routes: Incorporation of Suzuki coupling reactions to introduce the 3-methoxyphenyl group at a later stage, allowing for greater functional group compatibility.

- Route A: One-step synthesis but limited to commercially available 4′-substituted acetophenones.

- Route B: Suzuki coupling after Pfitzinger condensation, allowing installation of sensitive substituents.

- Route C: Suzuki coupling before Pfitzinger condensation, less tolerant to sensitive groups.

Esterification and Deprotection:

- Methyl esters are often prepared via cesium salt formation followed by methyl iodide treatment.

- Hydrolysis of esters to carboxylic acids can be challenging with C3 methyl substituents, requiring harsh base conditions or alternative methods such as BBr3-mediated deprotection.

| Step | Description | Notes |

|---|---|---|

| Pfitzinger Condensation | Formation of quinoline core | Harsh conditions; limited substituents |

| Suzuki Coupling | Introduction of 3-methoxyphenyl group | Performed before or after condensation |

| Esterification | Cesium salt + methyl iodide | Methyl esters formed |

| Ester Hydrolysis | NaOH >60 °C or BBr3 in DCM | Deprotection to carboxylic acid |

| Yield | Moderate to high, depending on conditions | Side products possible |

This approach allows for structural diversity and functional group tolerance, crucial for medicinal chemistry applications.

One-Pot Three-Component Acid-Catalyzed Synthesis

Another effective method involves a one-pot, three-component reaction of iodo-aniline, pyruvic acid, and substituted aldehydes under acidic conditions (e.g., trifluoroacetic acid or acetic acid as catalyst).

- Reaction catalyzed by trifluoroacetic acid or acetic acid under reflux.

- The aldehyde component's electronic effects and substituent positions significantly influence product distribution.

- Methoxy-substituted aldehydes in the meta position favor formation of carboxy-quinoline derivatives.

- Reaction conditions optimized to minimize by-products such as pyrrole-2-ones or furan derivatives.

| Parameter | Details |

|---|---|

| Catalyst | Trifluoroacetic acid or acetic acid |

| Reaction Type | One-pot, three-component |

| Temperature | Reflux |

| Substrate Sensitivity | Electronic nature and position of substituents critical |

| Product Purification | Efficient, high yields |

| By-products | Pyrrole-2-ones, furan derivatives (minimized) |

This method is advantageous for its operational simplicity, cost-effectiveness, and rapid reaction times, producing the target quinoline acid with good selectivity.

Comparative Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Magnetic Nanoparticle MCR | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, 80 °C, solvent-free | High yield, short time, reusable catalyst | Requires catalyst preparation | High (not specified) |

| Pfitzinger Condensation + Suzuki | Classic condensation, Suzuki coupling, BBr3 deprotection | Structural diversity, functional group tolerance | Harsh conditions, multi-step | Moderate to high |

| One-Pot Acid-Catalyzed Three-Component | TFA or acetic acid, reflux | Simple, cost-effective, rapid | Sensitive to aldehyde substituent effects | Good to high |

Research Findings and Notes

- The magnetic nanoparticle catalyst method demonstrates excellent catalyst recovery and reusability, making it environmentally and economically favorable.

- Modified Pfitzinger routes enable the introduction of sensitive substituents like 3-methoxyphenyl groups via Suzuki coupling, overcoming classical method limitations.

- Aldehyde substituent electronic effects critically influence the product outcome in one-pot syntheses; methoxy groups in the meta position favor the desired carboxy-quinoline formation.

- Ester hydrolysis in methyl-substituted quinoline carboxylic acids requires careful optimization to avoid side reactions, with BBr3-mediated deprotection being a superior alternative to harsh base hydrolysis.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid shows promise as a lead compound in drug discovery due to its biological activities. It has been investigated for:

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy .

Biological Studies

The compound has been studied for its interactions with biological targets:

- Inhibition of Prostaglandin E2 Production : This suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Activity Against Mycobacterium tuberculosis : Studies have explored its efficacy against tuberculosis, with some derivatives showing significant inhibitory effects on Mtb DNA gyrase, a critical target for tuberculosis treatment .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Quinoline Derivatives : It can be used to create more complex quinoline derivatives through various chemical reactions such as oxidation and substitution.

- Development of Antileishmanial Agents : Research has focused on synthesizing derivatives of quinoline-4-carboxylic acids for their potential antileishmanial activity against Leishmania species .

Case Study 1: Antitubercular Activity

A study examined the antitubercular properties of several quinoline derivatives, including this compound. The findings indicated that certain modifications to the compound enhanced its efficacy against Mycobacterium tuberculosis, with specific derivatives exhibiting promising results in vitro .

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of this compound revealed that it could induce apoptosis in cancer cells. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation.

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Antimicrobial Activity

- 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Additional methyl groups at 6 and 8 positions correlate with moderate antimicrobial activity .

- 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Chlorine substitution improves potency against Gram-positive bacteria .

Anticancer Potential

- 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid: Trifluoromethyl group increases cytotoxicity via enhanced membrane permeability .

Physicochemical Properties

| Property | Target Compound | 2-Methylquinoline-4-carboxylic acid | 6-Methoxyquinoline |

|---|---|---|---|

| Molecular Weight | 323.34 g/mol | 203.20 g/mol | 173.17 g/mol |

| LogP (Lipophilicity) | ~2.8 (estimated) | 1.5 | 1.9 |

| Solubility (Water) | Moderate (carboxylic acid) | High (simpler structure) | Low (lack of polar groups) |

| Bioavailability | Enhanced via methoxy group | Limited due to lack of substitutions | Poor (no ionizable groups) |

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups (electron-donating) improve binding to enzymes like topoisomerases, while chloro or trifluoromethyl groups (electron-withdrawing) enhance reactivity in nucleophilic environments .

- Substituent Position: Methyl at quinoline 6-position (target compound) vs. 8-position () alters steric interactions, affecting target selectivity .

- Carboxylic Acid Role: Critical for hydrogen bonding in active sites; analogs lacking this group (e.g., 6-Methoxyquinoline) show reduced pharmacological utility .

Actividad Biológica

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, also known by its chemical structure C17H13NO3, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-tuberculosis properties, supported by various studies and findings.

The compound features a quinoline backbone with a carboxylic acid functional group, which is significant for its biological interactions. The methoxy and methyl substituents on the phenyl and quinoline rings, respectively, contribute to its unique pharmacological profile.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable anticancer properties. A study highlighted that carboxylic acid analogs containing specific substitutions showed varying degrees of cytotoxicity against cancer cell lines. For instance, a related compound with a similar structure demonstrated high in vitro anticancer activity due to its ability to bind tubulin, which is crucial for cell division .

Case Study: Structure-Activity Relationship

A comparative analysis of various quinoline derivatives revealed that modifications at the C-6 position significantly influence anticancer efficacy. The introduction of a methyl group at this position was associated with enhanced cytotoxic activity against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Pathogen Targeted | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 10 | |

| Compound B | Escherichia coli | 20 | |

| This compound | Mycobacterium tuberculosis | 16 |

Anti-Tuberculosis Activity

Recent studies have specifically investigated the activity of quinoline derivatives against Mycobacterium tuberculosis (Mtb). The compound has shown promising results in inhibiting both replicating and non-replicating forms of Mtb.

The proposed mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro assays demonstrated that modifications at the C-6 position enhance the compound's effectiveness against Mtb, with certain derivatives achieving low MIC values .

Summary of Findings

The biological activity of this compound is characterized by:

- Anticancer Properties : Effective against various cancer cell lines through mechanisms similar to tubulin inhibitors.

- Antimicrobial Activity : Demonstrated efficacy against multiple bacterial strains.

- Anti-Tuberculosis Activity : Inhibits Mtb with low MIC values, indicating potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves acyclization of substituted anthranilic acid derivatives or condensation reactions with aldehydes. For example:

- Route 1 : Acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization (e.g., NaOH/EtOH) to form the quinoline core .

- Route 2 : Condensation of 3-methoxybenzaldehyde with 2-aminopyridine derivatives under palladium-catalyzed conditions (e.g., Pd(OAc)₂, DMF, 80°C) to assemble the quinoline scaffold, followed by carboxylation .

Key Considerations : Solvent choice (DMF vs. toluene) and catalyst loading (5–10 mol% Pd) significantly impact yield .

Q. How can the compound be characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C3, methyl at C6) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~323.3 g/mol for C₁₉H₁₇NO₃).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar quinolines (e.g., 2-(4-chlorophenyl)-6-methylquinoline derivatives) .

- FT-IR : Identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and methoxy (-OCH₃) peaks (~1250 cm⁻¹) .

Q. What are the standard reaction conditions for functionalizing the quinoline core?

- Methodological Answer :

- Oxidation : Use KMnO₄ in acidic media (H₂SO₄/H₂O) to convert methyl groups to carboxylic acids or quinones .

- Reduction : LiAlH₄ in THF reduces the carboxylic acid to an alcohol (-CH₂OH) .

- Substitution : Sodium methoxide (NaOMe) facilitates nucleophilic substitution at the C4 position .

Note : Steric hindrance from the 3-methoxyphenyl group may slow reactions at adjacent positions.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for condensation steps; Pd catalysts often improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may increase side products. Additives like molecular sieves can suppress hydrolysis .

- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., from 24h to 2h) and improve purity (>95%) by avoiding batch inconsistencies .

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 78 | 92 |

| CuI | Toluene | 110 | 65 | 85 |

Q. What computational tools predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The carboxylic acid group often binds catalytic lysine residues .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For similar quinolines, methoxy groups stabilize charge transfer .

- MD Simulations : Assess stability in lipid bilayers (e.g., GROMACS) to evaluate cell membrane permeability .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may confound results .

- Structural Analogues : Test derivatives (e.g., 6-nitro or 4-fluoro substitutions) to isolate pharmacophoric groups responsible for activity .

Q. What strategies enhance pharmacokinetic properties of quinoline derivatives?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability .

- Lipinski’s Rule Compliance : Modify logP (<5) via substituent tuning (e.g., replace methyl with trifluoromethyl for better solubility) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) at C6 to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.